molecular formula C25H16ClN B13688683 4-Chloro-2,6-diphenylbenzo[h]quinoline

4-Chloro-2,6-diphenylbenzo[h]quinoline

Cat. No.: B13688683
M. Wt: 365.9 g/mol
InChI Key: OVDWEPNWQBGRDY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diphenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C25H16ClN. It is a derivative of benzo[h]quinoline, characterized by the presence of a chlorine atom at the 4-position and phenyl groups at the 2- and 6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-diphenylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzophenone and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-diphenylbenzo[h]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Chloro-2,6-diphenylbenzo[h]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diphenylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-diphenylbenzo[h]quinoline is unique due to the combination of the chlorine atom and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H16ClN

Molecular Weight

365.9 g/mol

IUPAC Name

4-chloro-2,6-diphenylbenzo[h]quinoline

InChI

InChI=1S/C25H16ClN/c26-23-16-24(18-11-5-2-6-12-18)27-25-20-14-8-7-13-19(20)21(15-22(23)25)17-9-3-1-4-10-17/h1-16H

InChI Key

OVDWEPNWQBGRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)C5=CC=CC=C5

Origin of Product

United States

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